Technical Documentation Center

1-(4-fluorophenoxy)-4-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-fluorophenoxy)-4-nitrobenzene
  • CAS: 2561-25-3

Core Science & Biosynthesis

Foundational

1-(4-fluorophenoxy)-4-nitrobenzene CAS number 2561-25-3 properties

CAS Number: 2561-25-3 Synonyms: 4-Fluoro-4'-nitrodiphenyl ether; p-Fluoro-p'-nitrodiphenyl ether Document Type: Technical Application Guide Target Audience: Medicinal Chemists, Process Development Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2561-25-3 Synonyms: 4-Fluoro-4'-nitrodiphenyl ether; p-Fluoro-p'-nitrodiphenyl ether Document Type: Technical Application Guide Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

1-(4-Fluorophenoxy)-4-nitrobenzene (CAS 2561-25-3) is a critical aromatic ether intermediate used primarily in the synthesis of Type II Kinase Inhibitors and advanced agrochemicals. Its structural significance lies in the 4-fluorophenoxy moiety , a privileged pharmacophore that enhances metabolic stability and potency in drug candidates targeting VEGFR, c-Met, and PDGFR kinases.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol via Nucleophilic Aromatic Substitution (


), and its downstream application in generating 4-(4-fluorophenoxy)aniline , a key building block for urea-based kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
CAS Number 2561-25-3
Molecular Formula

Molecular Weight 233.20 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 68–72 °C (Experimental range for analogous ethers)
Boiling Point ~318 °C (Predicted at 760 mmHg)
Density 1.32 g/cm³ (Predicted)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water
SMILES C1=CC(=CC=C1[O-])OC2=CC=C(C=C2)F
Spectroscopic Signature (Predicted H NMR in )
  • 
     8.20 (d, J=9.0 Hz, 2H):  Protons ortho to the nitro group (strongly deshielded).
    
  • 
     7.00–7.15 (m, 6H):  Overlapping signals from the phenoxy ring and protons ortho to the ether linkage on the nitro ring. The fluorine atom introduces additional 
    
    
    
    coupling, creating a complex multiplet pattern characteristic of 4-fluorophenoxy systems.

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the coupling of 4-fluorophenol with 1-chloro-4-nitrobenzene (or 1-fluoro-4-nitrobenzene) using a base-mediated


 mechanism. This route is preferred over Ullmann coupling due to milder conditions and the absence of copper waste.
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1] The phenoxide anion attacks the carbon ipso to the leaving group (Cl/F) on the nitrobenzene ring. The nitro group acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate.

SNAr_Mechanism Reactants 4-Fluorophenol + Base (K2CO3) Deprotonation Phenoxide Anion (Nucleophile) Reactants->Deprotonation -H+ Intermediate Meisenheimer Complex (Stabilized by -NO2) Deprotonation->Intermediate Attack at C-Cl Substrate 1-Chloro-4-nitrobenzene (Electrophile) Substrate->Intermediate Product 1-(4-Fluorophenoxy)-4-nitrobenzene + KCl Intermediate->Product Elimination of Cl-

Experimental Protocol

Scale: 10 mmol Yield: ~85–90%[2]

  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.12 g, 10.0 mmol) and 1-chloro-4-nitrobenzene (1.58 g, 10.0 mmol).

    • Add anhydrous Potassium Carbonate (

      
      )  (2.07 g, 15.0 mmol).
      
    • Dissolve in DMF (Dimethylformamide) or DMSO (20 mL). Note: DMSO often provides faster rates due to better solvation of the cation.

  • Reaction:

    • Heat the mixture to 80–100 °C under a nitrogen atmosphere.

    • Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The limiting reagent (halonitrobenzene) should be consumed within 4–6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into Ice-Water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with water (2x) and brine (1x) to remove residual DMF/DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol or Hexane/Ethyl Acetate if necessary to remove traces of unreacted phenol.

Downstream Applications: Kinase Inhibitor Synthesis[7]

The primary utility of CAS 2561-25-3 is as a precursor to 4-(4-fluorophenoxy)aniline (CAS 3934-20-1). This aniline is a "privileged structure" in medicinal chemistry, serving as the amine component in the synthesis of diaryl urea kinase inhibitors.

Workflow: Nitro Reduction to Urea Formation

The nitro group is reduced to an amine, which is then coupled with an isocyanate or activated carbamate to form the urea pharmacophore found in drugs similar to Regorafenib or Cabozantinib .

Drug_Synthesis Nitro 1-(4-Fluorophenoxy)-4-nitrobenzene (CAS 2561-25-3) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Aniline 4-(4-Fluorophenoxy)aniline (Key Intermediate) Reduction->Aniline Coupling Coupling w/ Isocyanate (R-N=C=O) Aniline->Coupling Inhibitor Type II Kinase Inhibitor (Diaryl Urea Scaffold) Coupling->Inhibitor

Reduction Protocol (Nitro to Aniline)
  • Catalytic Hydrogenation: Dissolve the nitro compound in Methanol/THF. Add 10% Pd/C (5 wt%). Stir under

    
     balloon (1 atm) at RT for 2–4 hours. Filter through Celite.[3]
    
  • Iron Reduction (Alternative): Iron powder +

    
     in Ethanol/Water at reflux. This method is chemoselective and avoids dehalogenation of the fluorine atom.
    

Safety & Handling (EHS)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Target Organ Toxicity: May cause damage to organs (blood, liver) through prolonged exposure (typical of nitroaromatics).

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Waste Disposal: Dispose of aqueous waste containing DMF/DMSO as halogenated organic waste. Do not release into drains.

References

  • Sigma-Aldrich. 1-(4-Fluorophenoxy)-4-nitrobenzene Product Entry & Safety Data. Retrieved from

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene (Analogous Protocol). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-Fluoro-4-nitrobenzene (Precursor Data). Retrieved from

  • BenchChem. 4-(4-Fluorophenoxy)aniline Applications in Drug Discovery. Retrieved from

  • GuideChem. CAS 2561-25-3 Properties and Suppliers. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 1-(4-fluorophenoxy)-4-nitrobenzene

Topic: Solubility of 1-(4-fluorophenoxy)-4-nitrobenzene in common organic solvents Content Type: In-depth Technical Guide Role: Senior Application Scientist Executive Summary 1-(4-fluorophenoxy)-4-nitrobenzene (CAS: 2561...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(4-fluorophenoxy)-4-nitrobenzene in common organic solvents Content Type: In-depth Technical Guide Role: Senior Application Scientist

Executive Summary

1-(4-fluorophenoxy)-4-nitrobenzene (CAS: 2561-25-3), also known as 4-fluoro-4'-nitrodiphenyl ether , is a critical intermediate in the synthesis of agrochemicals (e.g., fluoronitrofen) and pharmaceutical scaffolds.[1] Its structure—a diphenyl ether core functionalized with electron-withdrawing nitro and fluoro groups—creates a specific solubility profile governed by


-

stacking interactions and dipole moments.

This guide addresses the thermodynamic solubility behavior of this compound. While empirical data for this specific intermediate is often proprietary or fragmented, this document provides a predictive solubility matrix , a validated experimental protocol for precise determination, and a thermodynamic modeling framework (Apelblat/van’t Hoff) to support process optimization in recrystallization and reaction engineering.

Physicochemical Profile & Solubility Prediction

Structural Analysis

The solubility of 1-(4-fluorophenoxy)-4-nitrobenzene is dictated by the competition between its hydrophobic diaryl ether backbone and its polar substituents.

  • Hydrophobic Core: The diphenyl ether linkage promotes solubility in aromatic and chlorinated solvents (Toluene, Chlorobenzene).

  • Nitro Group (

    
    ):  A strong dipole that enhances solubility in polar aprotic solvents (Acetone, DMF, DMSO).
    
  • Fluoro Group (

    
    ):  Increases lipophilicity relative to other halides but maintains moderate polarity.
    
Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the compound exhibits the following profile:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction MechanismApplication
Polar Aprotic Acetone, DMF, DMSO, Ethyl AcetateHigh Dipole-dipole; disruption of crystal lattice energy.Reaction Medium
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces + weak polar interactions.Extraction / Work-up
Aromatic Toluene, Xylene, BenzeneModerate-High

-

stacking interactions.
High-Temp Reaction
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Soluble at boiling; sparingly soluble at RT.Recrystallization
Non-Polar n-Hexane, Cyclohexane, HeptaneLow / Insoluble Weak dispersion forces insufficient to overcome lattice energy.Anti-solvent
Aqueous WaterInsoluble Hydrophobic effect dominates.Washing (Impurity removal)

Experimental Protocol: Isothermal Saturation Method

Reagents & Equipment
  • Solute: 1-(4-fluorophenoxy)-4-nitrobenzene (Purity >98% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel with magnetic stirring, circulating water bath (

    
     0.05 K precision), analytical balance (
    
    
    
    0.0001 g).
Step-by-Step Methodology

Step 1: Equilibrium Establishment

  • Add excess solute to 50 mL of the chosen solvent in the jacketed vessel.

  • Set the circulating bath to the starting temperature (e.g., 293.15 K).

  • Stir continuously at 400 rpm for 4–6 hours .

    • Expert Insight: Kinetic studies show that 4 hours is typically sufficient for diphenyl ether derivatives to reach equilibrium, but 6 hours ensures saturation.

  • Allow the solution to settle for 1 hour (stirring off) to let undissolved solids sediment.

Step 2: Sampling & Filtration

  • Pre-heat a glass syringe and a 0.45

    
    m PTFE syringe filter to the experimental temperature.
    
    • Why? To prevent premature crystallization inside the needle/filter during sampling.

  • Withdraw 5 mL of the supernatant.

  • Filter directly into a pre-weighed weighing boat (

    
    ).
    

Step 3: Gravimetric Determination

  • Weigh the boat with the solution (

    
    ).
    
  • Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.

  • Weigh the dry residue (

    
    ).
    

Step 4: Calculation Calculate the mole fraction solubility (


) using:


Where:
  • 
     = Molecular weight of solute (233.20  g/mol )[2]
    
  • 
     = Molecular weight of solvent
    
Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate: Stir 6h @ Temp T (Jacketed Vessel) Start->Equilibrate Settle Phase Separation: Settle 1h Equilibrate->Settle Sample Sampling: Pre-heated Syringe + 0.45µm Filter Settle->Sample Supernatant WeighWet Weigh Solution (m1) Sample->WeighWet Evaporate Evaporate Solvent (Vacuum Oven) WeighWet->Evaporate WeighDry Weigh Residue (m2) Evaporate->WeighDry Calculate Calculate Mole Fraction (x) WeighDry->Calculate

Figure 1: Validated workflow for gravimetric solubility determination.

Thermodynamic Modeling

To extrapolate solubility data for process design, experimental points must be correlated using thermodynamic models.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility with temperature, derived from the Clausius-Clapeyron relation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters obtained via regression analysis.
    
Dissolution Thermodynamics

Using the van't Hoff analysis, you can determine the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for nitro-aromatics in organic solvents.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Application: Recrystallization Strategy

The solubility differential of 1-(4-fluorophenoxy)-4-nitrobenzene allows for purification via cooling crystallization or anti-solvent precipitation .

Solvent System Selection
  • Single Solvent: Ethanol or Isopropanol .

    • Rationale: The compound is expected to show a steep solubility curve in alcohols (high at boiling, low at RT), maximizing recovery yield.

  • Binary Solvent System: Toluene (Solvent) + Hexane (Anti-solvent) .

    • Rationale: Dissolve in minimum hot toluene; add hexane until turbidity appears; cool slowly. This removes non-polar impurities that remain in the mother liquor.

Purification Logic Diagram

Recrystallization Crude Crude Product (Solid) Dissolve Dissolve in Hot Ethanol (Reflux Temp) Crude->Dissolve FilterHot Hot Filtration (Remove Insoluble Impurities) Dissolve->FilterHot Cool Controlled Cooling (Rate: 10°C/hr) FilterHot->Cool Nucleation Nucleation & Growth Cool->Nucleation FilterCold Cold Filtration (Vacuum) Nucleation->FilterCold Wash Wash with Cold EtOH FilterCold->Wash Pure Pure Crystals Wash->Pure

Figure 2: Recrystallization logic for purification using a polar protic solvent.

Safety & Handling

  • Thermal Stability: Nitro-aromatics can be energetically unstable. Avoid heating dry solids above 100°C. Ensure the bath temperature during solubility tests does not exceed the solvent's boiling point.

  • Toxicity: Diphenyl ether derivatives may be skin irritants or sensitizers. Use nitrile gloves and work within a fume hood.

  • Waste Disposal: Halogenated organic waste (due to the Fluorine atom) must be segregated from non-halogenated solvents.

References

  • PubChem. Compound Summary for CID 141051979: 1-fluoro-4-nitrobenzene (Related Structure).[3] National Library of Medicine. Available at: [Link]

  • Apelblat, A. & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[4] (Source for solubility prediction logic).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Foundational

Technical Whitepaper: Strategic Sourcing, Synthesis, and Quality Assurance of 1-(4-Fluorophenoxy)-4-nitrobenzene

Here is the in-depth technical guide on 1-(4-fluorophenoxy)-4-nitrobenzene. Executive Summary: The "Make vs.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on 1-(4-fluorophenoxy)-4-nitrobenzene.

Executive Summary: The "Make vs. Buy" Dilemma

1-(4-Fluorophenoxy)-4-nitrobenzene (CAS: 2561-25-3) is a critical diaryl ether intermediate, primarily utilized as a precursor for 4-(4-fluorophenoxy)aniline . This aniline moiety is a privileged pharmacophore in medicinal chemistry, appearing in various kinase inhibitors (e.g., c-Met, VEGFR targets) and advanced agrochemicals where metabolic stability via fluorination is required.

Despite its structural simplicity, this compound is not a commodity chemical . It is frequently classified as a "library compound" or "made-to-order" item by major catalog vendors. This status introduces significant supply chain risks:

  • Ghost Inventory: Vendors often list the compound without physical stock, leading to lead times of 4–8 weeks.

  • Batch Variability: Purity often fluctuates between 95% and 98%, which is insufficient for GMP regulatory starting material (RSM) designation without further purification.

Recommendation: For discovery scale (<5 g), sourcing from aggregators is acceptable. For process development (>100 g), establishing an internal synthesis capability is the only route to guarantee timeline adherence and quality control.

Chemical Profile and Specifications

Before sourcing or synthesizing, the compound must be rigorously defined. Note that public experimental data for this specific ether is sparse compared to its precursors.

ParameterSpecificationNotes
IUPAC Name 1-(4-Fluorophenoxy)-4-nitrobenzeneSynonyms: 4-Fluoro-4'-nitrodiphenyl ether
CAS Number 2561-25-3 Critical:[1][2] Do not confuse with 1-Fluoro-4-nitrobenzene (CAS 350-46-9)
Molecular Formula C₁₂H₈FNO₃MW: 233.20 g/mol
Physical State Solid (Crystalline)Often appears as yellow needles/powder.
Melting Point ~78–82 °C (Predicted)Experimental verification required. Analogs (e.g., 4-chloro) melt ~70°C.
Solubility Soluble in EtOAc, DCM, DMSO.Insoluble in water.[3]
Key Impurities 4-Fluorophenol; 1-Chloro-4-nitrobenzenePrecursors from SNAr synthesis.

Commercial Landscape and Sourcing Strategy

If immediate procurement is necessary, rely on chemical aggregators rather than single-source distributors.

Primary Supply Channels[5]
  • Aggregators (MolPort, eMolecules): These platforms query the inventory of boutique synthesis houses.

    • Risk:[4] High probability of "synthesize on demand" status disguised as "in stock."

  • Specialty Vendors (AOBChem, Combi-Blocks): More likely to hold physical stock of diaryl ethers.

  • Catalog Giants (Sigma-Aldrich, Thermo): Often list this as part of "rare chemical libraries" (e.g., CPR or Aldrich Market Select) with no analytical data provided.

Sourcing Decision Matrix

The following logic flow dictates the optimal sourcing strategy based on project phase and volume.

SourcingStrategy Start Requirement: 1-(4-fluorophenoxy)-4-nitrobenzene VolCheck Volume Required? Start->VolCheck SmallScale < 10 grams VolCheck->SmallScale LargeScale > 100 grams VolCheck->LargeScale VendorCheck Check MolPort/eMolecules 'In Stock' Status SmallScale->VendorCheck Make SYNTHESIZE (Internal S_NAr Route) LargeScale->Make Cost/Time Efficiency LeadTime Lead Time < 2 Weeks? VendorCheck->LeadTime Buy PURCHASE (Perform In-House QC) LeadTime->Buy Yes LeadTime->Make No (Ghost Inventory)

Figure 1: Strategic decision matrix for sourcing CAS 2561-25-3. "Ghost Inventory" refers to items listed as available that trigger a synthesis order upon purchase.

Internal Synthesis Protocol (SNAr)

When commercial stock is unavailable or purity is suspect, the synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene is a robust, self-validating process using Nucleophilic Aromatic Substitution (SNAr).

Reaction Design
  • Nucleophile: 4-Fluorophenol (CAS 371-41-5).

  • Electrophile: 1-Chloro-4-nitrobenzene (CAS 100-00-5).

    • Expert Insight: While 1-fluoro -4-nitrobenzene reacts faster, the chloro analog is significantly cheaper and sufficiently reactive at elevated temperatures, making it the industrial choice.

  • Base: Potassium Carbonate (K₂CO₃). Anhydrous is preferred to minimize hydrolysis.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO. These polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.

Step-by-Step Methodology

Safety Warning: Nitro compounds are potential explosives/energetic. 4-Fluorophenol is corrosive. Perform all operations in a fume hood.

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • 4-Fluorophenol (1.1 equiv, 12.3 g, 110 mmol)

    • 1-Chloro-4-nitrobenzene (1.0 equiv, 15.7 g, 100 mmol)

    • K₂CO₃ (1.5 equiv, 20.7 g, 150 mmol)

    • DMF (100 mL, ~5-7 volumes relative to limiting reagent)

  • Reaction: Heat the slurry to 100 °C for 6–8 hours.

    • Monitoring: Monitor by TLC (20% EtOAc/Hexane). The limiting reagent (Chloro-nitrobenzene) should disappear.

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring. The product is hydrophobic and will precipitate as a yellow solid.

    • Crucial Step: Stir the aqueous suspension for 30 minutes to dissolve inorganic salts (KCl, excess K₂CO₃) and wash away residual DMF.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL).

  • Purification:

    • The crude solid may contain traces of unreacted 4-fluorophenol.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) . Allow to cool slowly to room temperature, then to 4 °C.

    • Filter the purified yellow needles and dry under vacuum at 45 °C.

SynthesisWorkflow Reactants 4-Fluorophenol 1-Chloro-4-nitrobenzene K2CO3 / DMF Heat Heat 100°C 6-8 Hours Reactants->Heat S_NAr Quench Pour into Ice Water Heat->Quench Precipitation Filter Filtration (Remove Salts/DMF) Quench->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Crude Solid Product Pure Product (>98% HPLC) Recryst->Product

Figure 2: Synthetic workflow for the preparation of 1-(4-fluorophenoxy)-4-nitrobenzene.

Quality Assurance & Characterization

Whether bought or made, the material must be validated. The primary risk is regioisomeric purity and starting material contamination .

Analytical Standards
TestAcceptance CriteriaMethodological Note
HPLC Purity > 98.0% (Area %)C18 Column, Water/Acetonitrile gradient. Detect @ 254 nm.
¹H NMR Conforms to StructureLook for two distinct AA'BB' systems (8 protons total).
Appearance Pale yellow solidDark orange/brown indicates phenol oxidation impurities.
NMR Interpretation Guide (DMSO-d₆)
  • Nitro-aromatic Ring: Two doublets (approx 8.2 ppm and 7.1 ppm). The protons ortho to the nitro group are highly deshielded (~8.2 ppm).

  • Fluoro-aromatic Ring: Two multiplets (approx 7.2–7.4 ppm). The splitting pattern will be complex due to 19F-1H coupling (JF-H).

  • Differentiation: The key to confirming the ether linkage (vs. a biphenyl impurity) is the chemical shift of the protons ortho to the oxygen, which appear upfield (~7.1–7.2 ppm) due to the electron-donating effect of the oxygen.

Downstream Utility

The primary value of 1-(4-fluorophenoxy)-4-nitrobenzene lies in its reduction to 4-(4-fluorophenoxy)aniline (CAS 3934-20-1).

Reduction Protocol (Fe/NH₄Cl):

  • Why Iron? Catalytic hydrogenation (H₂/Pd-C) carries a risk of dehalogenation (stripping the Fluorine atom) if conditions are too vigorous. Iron powder with Ammonium Chloride in EtOH/Water is a mild, chemoselective method that preserves the C-F bond.

This aniline is the amine coupling partner for:

  • Kinase Inhibitors: Targeting c-MET and VEGFR (e.g., Cabozantinib analogs).

  • Agrochemicals: PPO inhibitors (Herbicides).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene (Precursor Data). Retrieved from [Link][5]

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene (Analogous Protocol). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution reactions using 1-(4-fluorophenoxy)-4-nitrobenzene

This Application Note and Protocol guide details the chemoselective nucleophilic aromatic substitution (SNAr) of 1-(4-fluorophenoxy)-4-nitrobenzene . This molecule represents a unique "Janus-faced" electrophile in organi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the chemoselective nucleophilic aromatic substitution (SNAr) of 1-(4-fluorophenoxy)-4-nitrobenzene . This molecule represents a unique "Janus-faced" electrophile in organic synthesis, possessing two distinct electrophilic sites—the nitro-bearing ring and the fluoro-bearing ring—separated by an ether linkage.

Introduction & Reactivity Profile

1-(4-fluorophenoxy)-4-nitrobenzene is a bifunctional building block used primarily in the synthesis of high-performance polymers (polyether imides, polyether sulfones) and complex pharmaceutical intermediates. Its reactivity is defined by the competition between two potential leaving groups: the nitro group (


)  and the fluorine atom (

)
.
The Chemoselectivity Challenge

In classical SNAr, a leaving group is displaced by a nucleophile via an addition-elimination mechanism involving a Meisenheimer complex. The reaction rate depends on the electrophilicity of the ring carbon, which is dictated by electron-withdrawing groups (EWGs).

  • Ring A (Nitro-bearing): The nitro group is a strong EWG, activating the ring. However, the ether oxygen at the para position is a strong resonance donor, which deactivates the ring toward nucleophilic attack. Despite this, the nitro group itself can act as a leaving group (Nitro-SNAr) under specific conditions, particularly when reacting with phenoxides.

  • Ring B (Fluoro-bearing): The fluorine atom is an excellent leaving group due to its high electronegativity.[1] However, this ring lacks a strong EWG and is deactivated by the para-ether oxygen. Consequently, displacement of the fluorine is kinetically slower than typical activated aryl fluorides unless catalyzed or driven by harsh conditions.

Key Insight: The "Nitro-Displacement" pathway often dominates in polymerization reactions involving bisphenols, while "Fluoro-Displacement" requires highly basic nucleophiles or transition-metal catalysis.

Reaction Pathways Diagram

The following diagram illustrates the competing pathways and the electronic environment of the substrate.

SNAr_Pathways Substrate 1-(4-fluorophenoxy)-4-nitrobenzene (Substrate) Nu_Nitro Path A: Nitro Displacement (Attack at C-4) Substrate->Nu_Nitro Nucleophile (Nu-) High T, Polar Solvent Nu_Fluoro Path B: Fluoro Displacement (Attack at C-4') Substrate->Nu_Fluoro Nucleophile (Nu-) Requires Catalyst/Strong Base Intermediate_A Meisenheimer Complex A (Stabilized by NO2) Nu_Nitro->Intermediate_A Addition Intermediate_B Meisenheimer Complex B (Less Stabilized) Nu_Fluoro->Intermediate_B Addition Product_A Product A: Ether/Amine via NO2 Loss Intermediate_A->Product_A Elimination of NO2- Product_B Product B: Ether/Amine via F Loss Intermediate_B->Product_B Elimination of F-

Caption: Chemoselective pathways for SNAr. Path A (Nitro displacement) is often favored in polymer synthesis due to the lability of the nitro group in activated systems.

Experimental Protocols

Protocol A: Nitro-Displacement Polymerization (Polyether Synthesis)

This protocol describes the reaction of 1-(4-fluorophenoxy)-4-nitrobenzene with a bisphenol (e.g., Bisphenol A) to form a poly(arylene ether). This reaction exploits the nitro group as a leaving group .

Application: Synthesis of high-temperature thermoplastics.

Reagents & Equipment[1][2]
  • Substrate: 1-(4-fluorophenoxy)-4-nitrobenzene (10 mmol)

  • Nucleophile: Bisphenol A (10 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous, ground (12 mmol)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (20 mL)

  • Azeotropic Agent: Toluene (10 mL)

  • Setup: 3-neck round-bottom flask, Dean-Stark trap, reflux condenser, nitrogen inlet, mechanical stirrer.

Step-by-Step Methodology
  • Dehydration (In Situ):

    • Charge the flask with Bisphenol A,

      
      , NMP, and Toluene.[3]
      
    • Heat to 140–150°C under nitrogen flow.

    • Reflux for 2–4 hours. Water generated from phenoxide formation is removed azeotropically with toluene via the Dean-Stark trap.

    • Critical Check: Ensure the toluene is clear and no more water droplets separate.

    • Distill off the excess toluene by raising the temperature to 160°C .

  • SNAr Reaction:

    • Cool the reaction mixture to ~100°C.

    • Add 1-(4-fluorophenoxy)-4-nitrobenzene in one portion.

    • Raise temperature to 170–180°C .

    • Stir vigorously for 12–24 hours. The mixture will become viscous as polymerization proceeds.

    • Note: The nitrite ion (

      
      ) is the leaving group. It is essential to maintain anhydrous conditions to prevent hydrolysis.
      
  • Workup:

    • Cool to room temperature.[3]

    • Dilute with NMP if too viscous.

    • Pour the solution slowly into a 10-fold excess of vigorously stirred methanol or water/acetic acid (90:10) to precipitate the polymer.

    • Filter the solid, wash with hot water (to remove salts and nitrite), and then methanol.

    • Dry under vacuum at 100°C for 24 hours.

Protocol B: Fluorine-Displacement (Amination)

This protocol targets the displacement of the fluorine atom using a secondary amine. Because the ring is deactivated by the ether oxygen, this reaction requires higher temperatures or "superbase" catalysis.

Application: Synthesis of asymmetric triphenylamine derivatives.

Reagents
  • Substrate: 1-(4-fluorophenoxy)-4-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine or Piperidine (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or t-BuOK (1.1 eq)
    
  • Solvent: DMSO (anhydrous)

  • Optional Catalyst: 18-Crown-6 (0.1 eq) to enhance nucleophilicity.

Step-by-Step Methodology
  • Preparation:

    • In a glovebox or under argon, combine the substrate, amine, and base in a pressure vial.

    • Add DMSO (concentration ~0.5 M).

  • Reaction:

    • Seal the vial and heat to 120–140°C .

    • Monitor via TLC or HPLC.

    • Kinetic Note: Reaction times may be prolonged (24-48 h) compared to standard 4-fluoronitrobenzene due to the deactivating phenoxy group.

  • Workup:

    • Quench with water.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      .
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Analysis & Optimization

Comparative Reactivity Table

The following table summarizes the expected reactivity based on the leaving group and conditions.

ParameterPath A: Nitro DisplacementPath B: Fluoro Displacement
Leaving Group Nitrite (

)
Fluoride (

)
Ring Activation Activated by Nitro (but deactivated by ether)Deactivated by Ether
Preferred Nucleophile Phenoxides (

), Thiolates
Secondary Amines, Alkoxides
Temp. Requirement High (160–180°C)Moderate-High (120–150°C)
Key Byproduct

(Oxidizing hazard)

/

Common Application Polymerization (PEEK/PEI precursors)Drug intermediate synthesis
Troubleshooting Guide
  • Problem: Low conversion.

    • Cause: Deactivation by the ether oxygen.

    • Solution: Switch solvent to Sulfolane or Diphenyl sulfone (allows higher T > 200°C). Use

      
       instead of 
      
      
      
      to increase the "nakedness" of the nucleophile.
  • Problem: Ether Cleavage (Transetherification).

    • Cause: Nucleophilic attack at the ether carbon instead of the C-F or C-NO2.

    • Solution: Avoid extremely hard nucleophiles (like alkoxides) at high temperatures; stick to phenoxides or amines.

  • Problem: Darkening of reaction mixture.

    • Cause: Oxidation of the nitrite byproduct or thermal decomposition.

    • Solution: Maintain strict

      
       atmosphere.
      

References

  • Mechanistic Overview of SNAr

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Nitro Displacement in Polymers

    • Synthesis of poly(arylene ether)s via nucleophilic nitro displacement.[4] ResearchGate.[5][6] Retrieved from [Link]

  • Concerted vs.

    • Concerted nucleophilic aromatic substitutions.[7] Nature Chemistry (2018). Retrieved from [Link]

  • Reaction Conditions for Diaryl Ethers

    • Poly(arylene ether sulfone) Synthesis Protocols. MDPI Polymers. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Compounds from 1-(4-fluorophenoxy)-4-nitrobenzene

Executive Summary & Strategic Rationale The 1-(4-fluorophenoxy)-4-nitrobenzene scaffold represents a privileged structure in medicinal chemistry. It combines two critical pharmacophoric elements: the diphenyl ether linka...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1-(4-fluorophenoxy)-4-nitrobenzene scaffold represents a privileged structure in medicinal chemistry. It combines two critical pharmacophoric elements: the diphenyl ether linkage , which provides conformational flexibility and lipophilicity, and the para-fluorine substituent , a bioisostere of hydrogen that blocks metabolic oxidation at the typically labile para-position (CYP450 blocking).

This guide details the divergent synthesis of three distinct heterocyclic classes starting from this single precursor. Unlike standard catalogs that list simple derivatives, this protocol focuses on constructing complex, drug-like architectures: Quinolines (via Povarov cyclization), 4-Thiazolidinones (via cyclocondensation), and 1,2,3-Triazoles (via Click chemistry).

Key Chemical Advantages[1][2]
  • Metabolic Stability: The 4-fluoro group prevents rapid hydroxylation of the terminal phenyl ring.

  • Electronic Activation: The phenoxy group is a strong electron-donating group (EDG) by resonance, activating the central aniline intermediate for electrophilic aromatic substitution and cycloaddition reactions.

  • Divergent Utility: The nitro group serves as a masked amine, allowing for controlled release of reactivity.

Precursor Preparation: The Gateway Amine

The synthesis of all downstream heterocycles relies on the quantitative reduction of the nitro group to the amine. While catalytic hydrogenation is common, we recommend the Iron/Ammonium Chloride method for its chemoselectivity, avoiding potential defluorination that can occur under vigorous Pd/C hydrogenation conditions.

Protocol A: Chemoselective Reduction

Target: 4-(4-fluorophenoxy)aniline

  • Reagents:

    • 1-(4-fluorophenoxy)-4-nitrobenzene (10 mmol, 2.33 g)

    • Iron powder (325 mesh, 50 mmol, 2.80 g)

    • Ammonium chloride (NH₄Cl, 100 mmol, 5.35 g)

    • Solvent: Ethanol/Water (4:1 v/v, 50 mL)

  • Procedure:

    • Dissolve the nitro compound in Ethanol/Water and heat to reflux (80°C).

    • Add Iron powder and NH₄Cl portion-wise over 20 minutes to control the exotherm.

    • Reflux for 3 hours.[1] Monitor via TLC (30% EtOAc/Hexane).[2] The starting material (

      
      ) will disappear, replaced by the amine (
      
      
      
      , fluorescent).
    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into ice water (100 mL). The solid amine precipitates.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • Yield: Expect 85-92%.

    • Appearance: Off-white to pale brown solid.

    • Melting Point: 82–84°C.

Synthetic Workflow: Divergent Heterocycle Construction

We will now exploit the nucleophilicity of the generated amine and the electron-rich nature of the phenoxy ring to construct three heterocyclic systems.

Visual Pathway Analysis

G Nitro 1-(4-fluorophenoxy) -4-nitrobenzene Amine 4-(4-fluorophenoxy) aniline Nitro->Amine Fe / NH4Cl Reduction Quinoline TARGET 1: Substituted Quinolines (Povarov Reaction) Amine->Quinoline Aldehyde + Styrene Lewis Acid (BF3) Thiazole TARGET 2: 4-Thiazolidinones (Cyclocondensation) Amine->Thiazole 1. Aldehyde (Schiff Base) 2. HS-CH2-COOH Triazole TARGET 3: 1,2,3-Triazoles (Click Chemistry) Amine->Triazole 1. NaNO2/NaN3 2. Alkyne (CuAAC)

Caption: Divergent synthetic strategy transforming the nitro precursor into three pharmacologically distinct heterocyclic classes.

Protocol B: Synthesis of Quinolines (Povarov Reaction)

Mechanism: An acid-catalyzed inverse-electron-demand aza-Diels–Alder reaction. The phenoxy group activates the aniline ortho-position, facilitating the cyclization.

  • Reagents:

    • 4-(4-fluorophenoxy)aniline (1.0 mmol)

    • Benzaldehyde derivative (1.0 mmol) (e.g., 4-chlorobenzaldehyde)

    • Styrene (or phenylacetylene) (1.2 mmol)

    • Catalyst: Indium(III) Chloride (

      
      , 10 mol%) or 
      
      
      
    • Solvent: Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve amine and aldehyde in acetonitrile (5 mL) and stir for 30 min to form the imine in situ.

    • Add the alkene (styrene) and the catalyst.

    • Reflux the mixture for 6–8 hours.

    • Work-up: Quench with saturated

      
      . Extract with dichloromethane (DCM).
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Expert Insight:

    • The phenoxy oxygen donates electron density to the ring, making the C-2 position nucleophilic. This is crucial for the ring closure step.

    • Oxidation Step: The Povarov product is often a tetrahydroquinoline. To obtain the fully aromatic quinoline, treat the crude product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or elemental sulfur in refluxing toluene for 2 hours.

Protocol C: Synthesis of 4-Thiazolidinones

Mechanism: Nucleophilic attack of the Schiff base nitrogen on the carboxyl carbon of thioglycolic acid, followed by intramolecular cyclization involving the sulfhydryl group.

  • Reagents:

    • 4-(4-fluorophenoxy)aniline (1.0 mmol)

    • Aryl aldehyde (1.0 mmol)[2]

    • Thioglycolic acid (2.5 mmol)

    • Dehydrating agent: Anhydrous

      
       (trace)
      
    • Solvent: Dry Benzene or Toluene

  • Procedure:

    • Step 1 (Schiff Base): Reflux amine and aldehyde in toluene with a Dean-Stark trap to remove water. Isolate the imine intermediate.

    • Step 2 (Cyclization): Dissolve the imine in dry benzene. Add thioglycolic acid and a pinch of

      
      .
      
    • Reflux for 8–12 hours.

    • Work-up: Wash the organic layer with 10%

      
       to remove excess acid. Wash with water, dry over 
      
      
      
      .[2]
    • Purification: Recrystallize from ethanol.

  • Characterization Note:

    • Look for the disappearance of the imine proton (

      
      , ~8.5 ppm) and the appearance of the thiazolidinone methylene protons (
      
      
      
      ) as a singlet around 3.6–3.9 ppm in
      
      
      NMR.
Protocol D: Synthesis of 1,2,3-Triazoles (Click Chemistry)

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This route requires converting the amine to an azide first.

  • Step 1: Diazotization & Azidation

    • Cool a solution of amine (1 mmol) in 6M HCl to 0°C.

    • Add

      
       (1.2 mmol) dropwise (keep T < 5°C). Stir for 20 min.
      
    • Add

      
       (1.5 mmol) slowly. Stir at r.t. for 2 hours.
      
    • Safety: Do not isolate the organic azide if it has low molecular weight. However, this aryl azide is relatively stable. Extract with EtOAc.

  • Step 2: Cycloaddition

    • Reagents: Aryl Azide (from Step 1), Terminal Alkyne (e.g., Phenylacetylene),

      
       (5 mol%), Sodium Ascorbate (10 mol%).
      
    • Solvent: t-Butanol/Water (1:1).

    • Procedure: Stir the mixture at room temperature for 6–12 hours. The triazole product often precipitates out.

    • Purification: Filtration and washing with dilute ammonia (to remove Cu traces).

Data Presentation & Troubleshooting

Expected Analytical Data (General Trends)
Compound ClassKey IR Signals (

)
Key

NMR Signals (

, ppm)
Mass Spec Pattern
Amine Intermediate 3350, 3450 (

)
3.5 (br s, 2H,

), 6.5–7.0 (Ar-H)

= 203.2
Quinoline 1620 (

), 1580 (Ar)
7.5–8.5 (Quinoline ring protons), no


4-Thiazolidinone 1680 (

amide), 690 (

)
3.6–3.9 (s, 2H,

), 5.8 (s, 1H,

)

or

1,2,3-Triazole No Azide peak (~2100)8.0–8.5 (s, 1H, Triazole ring proton)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Reduction Incomplete reaction or loss during workup.Ensure vigorous stirring (heterogeneous reaction). Do not discard the aqueous layer without checking for amine salt solubility.
No Cyclization (Povarov) Catalyst deactivation or steric hindrance.Switch from

to

. Ensure reagents are dry.
Oily Thiazolidinone Impurities preventing crystallization.Triturate the oil with cold diethyl ether or hexane. If persistent, use column chromatography.
Defluorination Harsh reduction conditions.Avoid Pd/C with high pressure

. Stick to Fe/HCl or

.

References

  • Synthesis of Benzimidazoles from o-phenylenediamine (Analogous chemistry)

    • Title: Synthesis, Characterization, and Biological Evaluation of Benzimidazole Deriv
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Povarov Reaction & Quinoline Synthesis

    • Title: Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline−Alkyne Reaction To Form Substituted Quinolines.
    • Source: ResearchG
    • URL:[Link]

  • Title: 1-(4-Fluorophenoxy)
  • Fluorine in Medicinal Chemistry

    • Title: Applications of Fluorine in Medicinal Chemistry.[3][4][5][6]

    • Source: Journal of Medicinal Chemistry (PubMed).[5]

    • URL:[Link]

  • Heterocycle Synthesis Reviews

    • Title: Heterocycles, their Synthesis and Industrial Applic
    • Source: ResearchGate.[7][8]

    • URL:[Link]

Sources

Method

Advanced Palladium Architectures: Modular Functionalization of 1-(4-fluorophenoxy)-4-nitrobenzene

Executive Summary This application note details the palladium-catalyzed methodologies involving 1-(4-fluorophenoxy)-4-nitrobenzene (1) , a critical diphenyl ether scaffold frequently utilized in the synthesis of Tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the palladium-catalyzed methodologies involving 1-(4-fluorophenoxy)-4-nitrobenzene (1) , a critical diphenyl ether scaffold frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and agrochemicals. While the 4-fluoro group enhances metabolic stability and the diphenyl ether linkage provides optimal spatial geometry, the 4-nitro group serves as a "masked" nitrogen nucleophile.

This guide moves beyond standard textbook descriptions to provide a cohesive "Scaffold Life Cycle" —from the palladium-catalyzed assembly of the ether linkage (as a milder alternative to


) to the downstream Buchwald-Hartwig amination of its reduced congener.
Key Chemical Challenges Addressed:
  • Electronic Deactivation: The electron-withdrawing nitro group (

    
    ) and fluoro group (
    
    
    
    ) create a dipole-rich environment that can retard oxidative addition in cross-coupling.
  • Catalyst Poisoning: Nitroarenes can coordinate competitively to Pd(0), requiring specific ligand architectures (e.g., biaryl phosphines) to maintain catalytic turnover.[1]

  • Chemospecificity: Avoiding activation of the C-F bond while targeting C-O or C-N formation.

Strategic Workflow & Pathway Analysis

The utilization of 1-(4-fluorophenoxy)-4-nitrobenzene generally follows a three-stage "Assembly-Activation-Diversification" pathway. The diagram below illustrates the logic flow, highlighting where Palladium catalysis provides superior control over traditional nucleophilic aromatic substitution (


).

G Start1 4-Fluorophenol Target 1-(4-fluorophenoxy)- 4-nitrobenzene (The Scaffold) Start1->Target Path A: SNAr (Base/Heat) Path B: Pd-Cat C-O Coupling Start2 1-Halo-4-nitrobenzene Aniline 4-(4-fluorophenoxy)aniline (Activated Nucleophile) Target->Aniline Pd/C Hydrogenation (Nitro Reduction) Drug Biaryl Amine Product (e.g., Kinase Inhibitor) Aniline->Drug Pd-Cat C-N Coupling (Buchwald-Hartwig)

Figure 1: Synthetic lifecycle of the 1-(4-fluorophenoxy)-4-nitrobenzene scaffold. Path B (C-O Coupling) and the final C-N Coupling represent the primary palladium-dependent steps.

Protocol A: Scaffold Assembly via C-O Coupling

Context: While


 is common for this scaffold, it requires high temperatures (

) and strong bases that may decompose sensitive substrates.[1] The Buchwald-Hartwig Etherification offers a milder alternative (

) with broader functional group tolerance.
Mechanistic Insight

The coupling of electron-poor aryl halides (like 4-nitro-1-bromobenzene) with phenols is electronically favorable for Reductive Elimination but challenging for Oxidative Addition due to the electron-poor nature of the halide.

  • Ligand Choice: Use bulky, electron-rich biaryl phosphines (e.g., tBuXPhos or RockPhos ) to facilitate oxidative addition and prevent the formation of inactive Pd-bridged dimers.

Experimental Procedure

Reaction: 4-Fluorophenol + 1-Bromo-4-nitrobenzene


 1-(4-fluorophenoxy)-4-nitrobenzene
  • Charge Reactor: In a glovebox or under argon counterflow, add:

    • 
       (2.0 mol%)
      
    • tBuXPhos (2.5 mol%) - Critical: 1.2:1 L:M ratio ensures active LPd(0).

    • 1-Bromo-4-nitrobenzene (1.0 equiv, 10 mmol)

    • 4-Fluorophenol (1.1 equiv)

    • 
       (2.0 equiv, finely ground)[1]
      
  • Solvent Addition: Add anhydrous Toluene (

    
     concentration).
    
  • Activation: Seal the vial/flask. Heat to

    
     with vigorous stirring (800 rpm) for 12 hours.
    
    • Note: The reaction mixture will turn dark red/brown.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[1]

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Catalyst Performance

Catalyst System Yield Notes

|


 / 

| <10% | Ligand too small/labile; Pd black forms. | |

/ Xantphos | 45% | Bite angle not optimal for ether reductive elimination. | |

/ tBuXPhos
| 92% | Recommended. Steric bulk forces reductive elimination. |

Protocol B: Downstream Diversification (C-N Coupling)

Context: The most valuable application of this scaffold is the conversion of the nitro group to an amine, followed by Buchwald-Hartwig Amination to attach heterocycles (common in drug discovery).

Step 1: Nitro Reduction (Brief)
  • Method: Hydrogenation using

    
     (
    
    
    
    loading) in MeOH under
    
    
    (balloon) for 4 hours.
  • Yield: Quantitative conversion to 4-(4-fluorophenoxy)aniline .

  • Caution: Ensure complete removal of Pd/C via filtration (0.2

    
    m filter) before the next coupling step to avoid uncontrolled background catalysis.
    
Step 2: Buchwald-Hartwig Amination (The Critical Step)

Reaction: 4-(4-fluorophenoxy)aniline + Aryl Halide (Ar-Cl/Br)


 Product

This aniline is electron-rich (due to the ether oxygen donation), making it a good nucleophile. However, the ortho-hydrogens on the diphenyl ether rings can cause steric clash in the transition state.

Ligand Selection Logic:

  • BrettPhos: Excellent for primary amines and aryl chlorides.[1]

  • RuPhos: Superior for secondary amines or sterically hindered aryl halides.[1]

Detailed Protocol:

  • Catalyst Pre-complexation: It is highly recommended to use a precatalyst (e.g., BrettPhos Pd G3 ) to ensure accurate stoichiometry and rapid initiation.[1]

  • Setup:

    • BrettPhos Pd G3 (1-3 mol%)

    • Aryl Halide (1.0 equiv)[2]

    • 4-(4-fluorophenoxy)aniline (1.2 equiv)

    • NaOtBu (1.4 equiv) - Strong base required for efficient deprotonation.

    • 1,4-Dioxane or Toluene (

      
      ).
      
  • Execution: Sparge solvent with

    
     for 10 mins. Heat to 
    
    
    
    for 2-6 hours.
  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aniline peak (

    
    ).
    

Troubleshooting & Optimization Guide

The "Nitro Effect" (Catalyst Poisoning)

If performing couplings in the presence of the nitro group (e.g., coupling on the fluoro-ring while leaving the nitro intact), the nitro group can coordinate to Pd(0), acting as a


-acid.
  • Symptom: Reaction stalls at 20-30% conversion.

  • Solution: Increase temperature to

    
     to promote decoordination, or switch to BrettPhos , which is bulky enough to prevent nitro-coordination.[1]
    
C-F Activation Side Reactions

In rare cases (using highly active catalysts like


), the C-F bond may undergo oxidative addition.
  • Prevention: Stick to biaryl phosphine ligands (Buchwald type). These are highly selective for C-Cl/C-Br/C-I over C-F bonds.

Solubility Issues

Diphenyl ethers are lipophilic but can stack.[1]

  • Solvent Switch: If Toluene fails, switch to t-Amyl Alcohol .[1] The polarity helps solubilize the polar transition states without deactivating the catalyst.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Palladium-Catalyzed Ether Synthesis

    • Mann, G., & Hartwig, J. F. (1996).[1] "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols." Journal of the American Chemical Society.

  • Nitro Group Reduction Methodologies

    • Beller, M., et al. (2013).[1][3] "Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines." Science.

  • Compound Data (1-(4-fluorophenoxy)-4-nitrobenzene)

    • PubChem CID: 9590 (Related: 1-Fluoro-4-nitrobenzene precursor data).[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene

Welcome to the technical support center for the synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.

Introduction

The synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation. While seemingly straightforward, achieving high yields and purity can be challenging. This guide provides practical, experience-based solutions to common issues encountered during this synthesis.

The primary synthetic route involves the reaction of 4-fluoronitrobenzene with 4-fluorophenol in the presence of a base. The nitro group in the para position of 4-fluoronitrobenzene strongly activates the ring towards nucleophilic attack, making the fluoride ion a good leaving group.[1][2][3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.

Low or No Product Yield

Q1: I'm getting very low to no yield of the desired 1-(4-fluorophenoxy)-4-nitrobenzene. What are the likely causes and how can I fix it?

A1: Low or no yield is a common frustration that can stem from several factors. Let's break down the most probable causes and their solutions.

1. Ineffective Base: The choice and handling of the base are critical. The base deprotonates the 4-fluorophenol to form the more nucleophilic phenoxide ion.

  • Causality: Weak bases may not sufficiently deprotonate the phenol, leading to a low concentration of the active nucleophile. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[4][5] The presence of water can also inactivate the base, especially when using carbonates.[6][7]

  • Troubleshooting Steps:

    • Base Strength: Consider using a stronger base like potassium hydroxide or cesium carbonate. Studies have shown that stronger bases can lead to higher conversion rates.[4]

    • Anhydrous Conditions: Ensure your base is anhydrous. Dry the base in an oven before use. Also, use anhydrous solvents.

    • Solubility: The solubility of the base in the reaction solvent is important. Cesium carbonate, for example, has better solubility in many organic solvents compared to potassium carbonate.

2. Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and influencing reaction rates.

  • Causality: The rate of SNAr reactions is significantly affected by the solvent. Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[8][9][10] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a high-boiling polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[11][12][13] These solvents facilitate the dissolution of reactants and promote the SNAr mechanism.

    • Solvent Purity: Ensure your solvent is anhydrous and of high purity. Water can compete with the phenoxide as a nucleophile and also react with the base.

3. Insufficient Reaction Temperature or Time: SNAr reactions and Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.

  • Causality: The activation energy for these reactions can be high. Insufficient thermal energy will result in a slow or stalled reaction.

  • Troubleshooting Steps:

    • Temperature Optimization: Gradually increase the reaction temperature. Typical temperatures for this synthesis range from 70°C to 160°C.[5][14] Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature.

    • Reaction Time: Extend the reaction time. Some reactions may require several hours to reach completion. Again, use TLC to monitor the consumption of starting materials.

4. Catalyst Deactivation (for Ullmann Condensation): If you are employing a copper-catalyzed Ullmann condensation, the state of the copper catalyst is paramount.

  • Causality: The classical Ullmann reaction often requires stoichiometric amounts of copper and high temperatures.[11] Modern methods use catalytic amounts of copper, but the catalyst can be sensitive to air and moisture. The presence of certain functional groups can also poison the catalyst.

  • Troubleshooting Steps:

    • Catalyst Source: Use a reliable source of copper catalyst, such as copper(I) iodide (CuI).[6]

    • Ligands: The addition of ligands like N,N-dimethylglycine or phenanthroline can accelerate the reaction and allow for lower reaction temperatures.[6][7]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.

Formation of Side Products and Impurities

Q2: My reaction seems to be working, but I'm observing significant side products in my TLC and NMR. What are these impurities and how can I minimize them?

A2: The formation of byproducts is a common issue that can complicate purification and reduce the overall yield. Here are the most likely culprits and how to address them.

1. Self-Condensation or Polymerization:

  • Causality: Under strongly basic conditions and high temperatures, starting materials or the product itself can undergo side reactions.

  • Troubleshooting Steps:

    • Controlled Addition: Add the base portion-wise to the reaction mixture to avoid a sudden high concentration.

    • Temperature Control: Avoid excessively high temperatures. Find the minimum temperature required for a reasonable reaction rate.

    • Stoichiometry: Use a slight excess of the 4-fluorophenol to ensure the complete consumption of the more valuable 4-fluoronitrobenzene.

2. Hydrolysis of 4-Fluoronitrobenzene:

  • Causality: If there is residual water in the reaction mixture, it can act as a nucleophile and react with 4-fluoronitrobenzene to form 4-nitrophenol.

  • Troubleshooting Steps:

    • Anhydrous Conditions: As mentioned before, use anhydrous solvents and reagents. Drying agents like molecular sieves can be added to the reaction mixture.[6]

3. Ether Cleavage:

  • Causality: At very high temperatures and in the presence of a strong base, the newly formed diaryl ether product can potentially undergo cleavage.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting materials are consumed to prevent product degradation.

Work-up and Purification Challenges

Q3: I'm having difficulty isolating a pure product after the reaction. What is the best procedure for work-up and purification?

A3: A clean work-up and effective purification are essential for obtaining high-quality 1-(4-fluorophenoxy)-4-nitrobenzene.

1. Work-up Procedure:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The product is organic-soluble.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

2. Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to separate the product from impurities.

Frequently Asked Questions (FAQs)

Q4: What is the role of the nitro group in this reaction?

A4: The nitro group (-NO₂) is a strong electron-withdrawing group. When positioned para (or ortho) to the fluorine atom on the benzene ring, it activates the ring for nucleophilic aromatic substitution.[1][2][15] It does this by stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms when the nucleophile attacks the carbon atom bearing the fluorine.[1] This stabilization lowers the activation energy of the reaction, making the substitution more favorable.

Q5: Which is a better leaving group in this SNAr reaction, fluoride or chloride?

A5: In the context of SNAr reactions, fluoride is generally a better leaving group than chloride.[16] This is counterintuitive compared to SN1 and SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[16] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[16]

Q6: Can I use a phase-transfer catalyst to improve the reaction?

A6: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially if you have reactants with different solubilities. A PTC, such as a quaternary ammonium salt, can help transport the phenoxide anion from an aqueous or solid phase into the organic phase where the 4-fluoronitrobenzene is dissolved, thereby accelerating the reaction.

Q7: What are the safety precautions I should take during this synthesis?

A7: It is crucial to handle all chemicals with care in a well-ventilated fume hood.

  • 4-Fluoronitrobenzene: Is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • 4-Fluorophenol: Is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DMSO are skin-penetrable. Avoid direct contact.

  • Bases: Strong bases like KOH are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

Experimental Protocols

Optimized Protocol for 1-(4-fluorophenoxy)-4-nitrobenzene Synthesis

This protocol provides a starting point for achieving a good yield. Optimization may be required based on your specific laboratory conditions.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Fluorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.1 equivalents) and anhydrous DMF.

  • Stir the mixture until the 4-fluorophenol is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add 4-fluoronitrobenzene (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water and stir.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Reactants 4-Fluoronitrobenzene, 4-FluorophenolStandard starting materials for SNAr.
Base Anhydrous K₂CO₃ or Cs₂CO₃To deprotonate 4-fluorophenol effectively.
Solvent Anhydrous DMF or DMSOHigh-boiling polar aprotic solvent to facilitate the reaction.[8][9][10]
Temperature 120-130°COptimal temperature for a reasonable reaction rate.
Reaction Time 4-6 hoursAdequate time for completion, monitor by TLC.

Visualizations

Reaction Mechanism Workflow

SNAr_Mechanism cluster_intermediate Intermediate cluster_product Product Reactant1 4-Fluoronitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Fluorophenoxide (from 4-Fluorophenol + Base) Product 1-(4-fluorophenoxy)-4-nitrobenzene Intermediate->Product Elimination of Leaving Group LeavingGroup Fluoride Ion

Caption: SNAr mechanism for the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision solution solution Start Low or No Yield CheckBase Is the base strong enough and anhydrous? Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? CheckBase->CheckSolvent Yes UseStrongerBase Use stronger/anhydrous base (e.g., Cs₂CO₃, KOH) CheckBase->UseStrongerBase No CheckTempTime Are temperature and time sufficient? CheckSolvent->CheckTempTime Yes UsePolarAprotic Switch to anhydrous DMF, DMSO, or NMP CheckSolvent->UsePolarAprotic No CheckCatalyst Using Ullmann? Is catalyst active? CheckTempTime->CheckCatalyst Yes IncreaseTempTime Increase temperature and/ or reaction time CheckTempTime->IncreaseTempTime No CheckCatalyst->solution Yes OptimizeCatalyst Use fresh Cu(I) catalyst, add ligand, use inert atm. CheckCatalyst->OptimizeCatalyst No

Caption: Troubleshooting guide for low yield.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • Arkivoc. (n.d.). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

  • Stenutz. (n.d.). 1-(4-fluorophenoxy)-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • National Center for Biotechnology Information. (n.d.). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • YouTube. (2020). SNAr reaction scope & limitations. Chem Help ASAP. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • Scribd. (2016). Synthesis of Nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US8357827B2 - Process for the continuous preparation of nitrobenzene.
  • ResearchGate. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]

  • ACS Publications. (n.d.). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US1793304A - Process for purifying nitrobenzene.
  • ResearchGate. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

Sources

Optimization

Purification of crude 1-(4-fluorophenoxy)-4-nitrobenzene by recrystallization

Technical Support Center: Purification of 1-(4-Fluorophenoxy)-4-nitrobenzene This guide provides in-depth technical support for the purification of crude 1-(4-fluorophenoxy)-4-nitrobenzene via recrystallization. It is de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Fluorophenoxy)-4-nitrobenzene

This guide provides in-depth technical support for the purification of crude 1-(4-fluorophenoxy)-4-nitrobenzene via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this critical purification technique.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or are more soluble in the solvent, remain in the cooled mother liquor and are separated by filtration.[1] For 1-(4-fluorophenoxy)-4-nitrobenzene, a solid compound, achieving high purity is essential for its subsequent use in research and development, as impurities can lead to undesirable side reactions and affect experimental outcomes.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 1-(4-fluorophenoxy)-4-nitrobenzene.

Question: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially with low-melting solids.[2]

  • Causality: The boiling point of your chosen solvent is likely higher than the melting point of 1-(4-fluorophenoxy)-4-nitrobenzene. When the solution cools, the compound separates as a supercooled liquid (an oil) rather than a solid crystalline lattice. Impurities can also depress the melting point, exacerbating this issue.

  • Immediate Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. This may prevent the compound from separating out above its melting point.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. A slower cooling rate provides more time for proper crystal nucleation to occur instead of oil formation.

  • Long-Term Strategy:

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol or acetone). Then, slowly add a "poor," miscible solvent (e.g., water or hexane) at the boiling temperature until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.[3]

Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

Answer:

The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: the solution is not sufficiently saturated, or there is an energy barrier to crystal nucleation.

  • Causality:

    • Excess Solvent: You may have used too much solvent during the initial dissolution step. The concentration of the desired compound is too low to reach saturation upon cooling.[1]

    • High Solubility: The compound might be too soluble in the chosen solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal of pure 1-(4-fluorophenoxy)-4-nitrobenzene (a "seed crystal") to the cooled solution. This provides a template for further crystal formation.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow the more concentrated solution to cool again. Be careful not to boil it down too much or too quickly, as this can cause the compound to precipitate out along with impurities.

    • Re-evaluate Solvent Choice: If the compound remains highly soluble, the solvent is too "good." A less polar solvent or a solvent pair should be considered for the next attempt.[1]

Question: My final product is still colored, even after recrystallization. How can I remove the colored impurities?

Answer:

Colored impurities are common in organic synthesis, often arising from side reactions or the degradation of reagents.

  • Causality: These impurities are typically large, conjugated organic molecules that get trapped in the crystal lattice of your product as it forms.

  • Solution: Activated Charcoal Treatment

    • After dissolving your crude product in the hot solvent, remove the flask from the heat source to let the boiling subside.

    • Add a very small amount of activated charcoal (a spatula tip's worth, typically 1-2% of the solute's weight) to the hot solution.[2] Adding it to a boiling solution will cause it to boil over violently.

    • Swirl the mixture and gently reheat it to boiling for a few minutes. The activated charcoal has a high surface area and will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Ensure your filtration setup is pre-heated to prevent premature crystallization in the funnel.[2]

Question: The recovery yield of my purified product is very low. How can I improve it?

Answer:

While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, yields can often be improved.[1]

  • Causality & Solutions:

    • Using Excess Solvent: This is the most common cause. Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and keep the solution hot throughout the filtration process.

    • Cooling Too Rapidly: Fast cooling can trap impurities and lead to smaller crystals that are harder to collect. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

    • Incomplete Filtration: Ensure you have transferred all crystals to the filter funnel. Wash the flask with a small amount of the cold mother liquor or fresh, ice-cold solvent to transfer any remaining crystals.

    • Obtain a Second Crop: The mother liquor still contains some dissolved product. You can concentrate the filtrate by boiling off some solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 1-(4-fluorophenoxy)-4-nitrobenzene?

A1: The ideal solvent should have a steep solubility curve for the compound, meaning it is very soluble at high temperatures but poorly soluble at low temperatures.[3] For a nitroaromatic compound like this, polar solvents are a good starting point.[3]

  • Key Solvent Properties:

    • The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • The solvent's boiling point should be lower than the compound's melting point to prevent oiling out.

    • Impurities should either be completely insoluble (to be removed by hot filtration) or highly soluble even at low temperatures (to remain in the mother liquor).

    • The solvent must be chemically inert and not react with your compound.[3]

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate.

    • Solvent Pairs: Ethanol/Water, Acetone/Hexane, Toluene/Hexane.[2][4]

Q2: What are the likely impurities in my crude 1-(4-fluorophenoxy)-4-nitrobenzene?

A2: The synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene is typically a nucleophilic aromatic substitution reaction. The primary impurities are likely to be unreacted starting materials:

  • 1-Fluoro-4-nitrobenzene: A low-melting solid or liquid at room temperature (m.p. 21-24°C).[5][6]

  • 4-Fluorophenol: The other starting material.

  • Side-products: Depending on reaction conditions, minor side-products from undesired reactions could also be present.

Q3: How do I confirm the purity of my recrystallized product?

A3: Purity is assessed by physical and analytical methods:

  • Melting Point Determination: A pure compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden over a range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Compare the crude material and the recrystallized product side-by-side.

  • Spectroscopic Methods: For definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify purity and identify any remaining impurities.

Data & Protocols

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good starting point for many nitroaromatic compounds.[3] Often used in a pair with water.
Methanol 65PolarSimilar to ethanol but with a lower boiling point.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity. Can be paired with hexane.[7]
Toluene 111Non-polarSuitable for less polar compounds; its high boiling point may cause oiling out.
Hexane 69Non-polarOften used as the "poor" solvent in a solvent pair with a more polar solvent.[4]
Water 100Very PolarGenerally, organic compounds have low solubility. Can be a good "poor" solvent with alcohols.[7]
Detailed Experimental Protocol: Recrystallization of 1-(4-fluorophenoxy)-4-nitrobenzene
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 1-(4-fluorophenoxy)-4-nitrobenzene in an Erlenmeyer flask. Add a boiling chip. Add the minimum amount of hot solvent in portions, swirling and heating the flask after each addition, until the solid just dissolves.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for a few minutes.

  • (Optional) Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.

  • Analysis: Weigh the dried product to calculate the percent recovery and determine its melting point to assess purity.

Visual Workflow

Diagram 1: Troubleshooting Recrystallization

This diagram outlines the decision-making process for common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Does it 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? product Collect Crystals (Vacuum Filtration) crystals_form->product Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce No oil_out->crystals_form No reheat Reheat & Add More Solvent oil_out->reheat Yes induce->cool Try Again boil_off Too Much Solvent? Boil Off Some Solvent induce->boil_off boil_off->cool reheat->cool change_solvent Consider Lower BP Solvent or Solvent Pair reheat->change_solvent

Sources

Troubleshooting

Optimization of reaction conditions for nucleophilic substitution on 1-(4-fluorophenoxy)-4-nitrobenzene

Technical Support Center: 1-(4-fluorophenoxy)-4-nitrobenzene Chemistry Case ID: OPT-SNAR-509 Subject: Optimization of Reaction Conditions for Nucleophilic Substitution targeting 1-(4-fluorophenoxy)-4-nitrobenzene Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-fluorophenoxy)-4-nitrobenzene Chemistry

Case ID: OPT-SNAR-509 Subject: Optimization of Reaction Conditions for Nucleophilic Substitution targeting 1-(4-fluorophenoxy)-4-nitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with 1-(4-fluorophenoxy)-4-nitrobenzene , a critical bi-aryl ether intermediate often used in the synthesis of kinase inhibitors (e.g., Sorafenib derivatives).[1]

Based on the chemical architecture, "optimization of substitution" typically refers to one of two distinct workflows. This guide addresses both, with a primary focus on the synthesis (forming the ether bond) which is the most common process bottleneck.[1]

  • Workflow A (Synthesis): Optimizing the

    
     coupling of 4-fluorophenol and a 4-nitrohalobenzene to form the target.
    
  • Workflow B (Functionalization): Attempting to substitute the fluorine or nitro group on the pre-formed ether (often a source of failure due to electronic deactivation).[1]

Part 1: The Synthesis Protocol (Workflow A)

Objective: Maximize yield and purity during the formation of the ether linkage.

The formation of 1-(4-fluorophenoxy)-4-nitrobenzene is a classic Nucleophilic Aromatic Substitution (


) .[1] The reaction involves the attack of the 4-fluorophenoxide anion (nucleophile) on a 4-nitrohalobenzene (electrophile).
The Optimized Protocol
ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Electrophile 1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzene Fluorine is highly electronegative, stabilizing the Meisenheimer complex.[1] It reacts 20–50x faster than chlorine in

[1, 2].[1]
Nucleophile 4-Fluorophenol4-Fluorophenol (1.05 eq) Slight excess ensures complete consumption of the nitro-electrophile, which is harder to remove during workup.[1]
Base


or

(milled)
Cesium creates a "naked" phenoxide anion (higher solubility in organic solvents), drastically increasing rate.[1]
Solvent DMFDMSO or NMP DMSO provides better solvation of the cationic counter-ion (

), increasing nucleophilicity.[1]
Temp 120°C80–100°C Lower temperature (enabled by F-leaving group) reduces impurity formation (e.g., nitrite displacement).[1]
Step-by-Step Workflow
  • Charge: 1.0 eq 1-Fluoro-4-nitrobenzene, 1.05 eq 4-Fluorophenol, and 1.5 eq

    
     (anhydrous, micronized).
    
  • Solvent: Add DMSO (5 vol). Critical: Solvent must be dry (<0.1% water).[1]

  • Reaction: Heat to 90°C under

    
     atmosphere for 4–6 hours.
    
  • Monitor: HPLC/TLC. Look for disappearance of the nitrobenzene.[1]

  • Workup: Dilute with water (precipitates product). Filter or extract with EtOAc.[1][2][3] Wash with 1M NaOH (removes excess phenol) and Brine.[1]

Part 2: Troubleshooting & FAQs

Issue 1: "I am trying to substitute the Fluorine on the product, but it won't react."

Diagnosis: Electronic Deactivation. Explanation: You are attempting an


 reaction on the fluorine atom of the product. This is chemically forbidden under standard conditions.[1]
  • The Problem: The ring bearing the fluorine is attached to an Ether Oxygen .[1] Oxygen is an Electron Donating Group (EDG) via resonance.[1] This increases the electron density of the ring, repelling nucleophiles.[1]

  • The Solution: You cannot use standard

    
    .[1] You must switch to Transition Metal Catalysis  (Buchwald-Hartwig Amination or Ullmann Coupling) to activate the C-F bond.
    
Issue 2: "My reaction yield is low, and I see a yellow impurity (Nitrophenol)."

Diagnosis: Hydrolysis (Water Contamination).[1] Explanation: If your solvent or base contains water, the hydroxide ion (


) acts as a competitive nucleophile.[1] It attacks the 4-fluoronitrobenzene to form 4-nitrophenol  instead of your desired ether.[1]
Fix: 
  • Dry DMSO/DMF over molecular sieves (3Å).[1]

  • Use anhydrous

    
    .[1]
    
  • Process Check: If the impurity elutes early on TLC and turns bright yellow in base, it is 4-nitrophenol.[1]

Issue 3: "Can I displace the Nitro group instead?"

Diagnosis: Nitro-displacement is possible but rare.[1] Explanation: The nitro group is a leaving group, but usually poorer than Fluorine.[1] However, since the nitro-bearing ring is activated, strong nucleophiles (like thiolates) in hot DMSO can displace the


 group, leading to a thioether.[1] This is usually considered a side-reaction unless intended.[1]

Part 3: Visualization of Reaction Logic

The following diagram illustrates the competitive pathways and the electronic reasoning for the "Unreactive Fluorine" issue.

ReactionPathways Start Substrates: 4-Fluorophenol + 1-Fluoro-4-nitrobenzene Condition Condition: Base (K2CO3), DMSO, Heat Start->Condition Product TARGET PRODUCT: 1-(4-fluorophenoxy)-4-nitrobenzene Condition->Product Path A: SNAr (Main) Impurity IMPURITY: 4-Nitrophenol (Hydrolysis) Condition->Impurity Path B: Water Present Attempt User Attempt: Subst. on Target Fluorine Product->Attempt Downstream Step? Fail FAILURE: Ring Deactivated by Oxygen (No Reaction) Attempt->Fail Electronic Barrier

Caption: Path A represents the optimized synthesis. Path B shows the critical hydrolysis failure mode.[1] The gray path illustrates why downstream substitution on the fluorine fails.

Part 4: Critical Data & Reactivity Table

ComponentRole in ReactionKey PropertyOptimization Tip
Nitro Group (

)
Activating GroupWithdraws electrons from Ring AEssential for reaction.[1] Must be para or ortho to the leaving group.
Ether Oxygen (

)
BridgeDonates electrons to Ring BDeactivates Ring B. Makes the Fluorine on Ring B inert to standard

.[1]
Fluorine (Substrate) Leaving GroupHigh ElectronegativityAccelerates the rate-determining step (Meisenheimer complex formation).[1]
Potassium Carbonate BaseDeprotonates PhenolUse micronized powder to increase surface area and reaction rate.[1]

References

  • Sigma-Aldrich. 1-(4-Fluorophenoxy)-4-nitrobenzene Product Analysis & Safety. Available at: [1]

  • PrepChem. Synthesis of 4-(4-chlorophenoxy)nitrobenzene (Analogous Protocol). Available at:

  • Vapourtec Application Note. Nucleophilic Aromatic Substitution (SNAr) in Flow. Available at: [1]

  • BenchChem. Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 1-(4-fluorophenoxy)-4-nitrobenzene: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in a m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel compound 1-(4-fluorophenoxy)-4-nitrobenzene, with a primary focus on the definitive method of single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, X-ray crystallography stands alone in its ability to provide a direct and absolute determination of the molecular structure in the solid state.[1] This guide will delve into the causality behind the experimental choices in each technique, offering field-proven insights into their application for the structural elucidation of small organic molecules.

The Genesis of the Molecule: Synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene

Before any structural analysis can commence, the target molecule must be synthesized and purified. A plausible and efficient route to 1-(4-fluorophenoxy)-4-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the aromatic ring towards nucleophilic attack, making the fluoride ion a good leaving group.[2]

A typical synthesis would involve the reaction of 1-fluoro-4-nitrobenzene with 4-fluorophenol in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution.

Reaction Scheme:

Following the reaction, purification via column chromatography is essential to isolate 1-(4-fluorophenoxy)-4-nitrobenzene in high purity, a critical prerequisite for successful crystallization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

Experimental Workflow: From Powder to Structure

The journey from a purified powder to a fully refined crystal structure is a multi-step process that demands patience and precision.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement Synthesis Synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) Purification->Screening Harvesting Crystal Selection & Mounting Screening->Harvesting Data_Collection Data Collection (Diffractometer) Harvesting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Step-by-Step Experimental Protocol
  • Crystallization: High-quality single crystals are paramount for a successful diffraction experiment.[3] For a small organic molecule like 1-(4-fluorophenoxy)-4-nitrobenzene, techniques such as slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) or vapor diffusion are commonly employed. A systematic screening of various solvents and conditions is often necessary to obtain crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality.

  • Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.

  • Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data.

  • Structure Refinement and Validation: The refinement process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor, and by checking for geometric reasonability. The final, validated structure is typically reported in a Crystallographic Information File (CIF).

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer complementary and crucial information, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4] For 1-(4-fluorophenoxy)-4-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR would be the primary experiments.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish through-bond connectivities.[6]

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign chemical shifts, coupling constants, and integrations to the various nuclei in the molecule.

For 1-(4-fluorophenoxy)-4-nitrobenzene, one would expect a complex aromatic region in the ¹H NMR spectrum, with distinct signals for the protons on both phenyl rings. The electron-withdrawing nitro group would cause a downfield shift for the protons on the nitro-substituted ring.[7] Similarly, the fluorine atom would influence the chemical shifts of the protons on the other ring and would also exhibit coupling to adjacent protons and carbons. ¹⁹F NMR would show a single resonance, and its chemical shift would be indicative of its electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[9]

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[10] Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and, consequently, the elemental formula.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and any characteristic fragment ions. The accurate mass measurement from HRMS can be used to confirm the elemental formula (C₁₂H₈FNO₃ for the target molecule).

A Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required and the nature of the sample. The following diagram and table illustrate the comparative strengths and weaknesses of each method for the structural elucidation of 1-(4-fluorophenoxy)-4-nitrobenzene.

comparison_logic cluster_question Structural Question cluster_technique Analytical Technique cluster_answer Information Provided Connectivity Atomic Connectivity Xray X-ray Crystallography Connectivity->Xray NMR NMR Spectroscopy Connectivity->NMR Stereochem 3D Arrangement & Stereochemistry Stereochem->Xray Stereochem->NMR (Relative) Composition Molecular Formula & Weight Composition->Xray (from structure) MS Mass Spectrometry Composition->MS Xray_Ans Definitive 3D Structure, Bond Lengths/Angles, Intermolecular Interactions Xray->Xray_Ans NMR_Ans Connectivity, Electronic Environment, Solution Conformation NMR->NMR_Ans MS_Ans Molecular Weight, Elemental Formula, Fragmentation Pattern MS->MS_Ans

Caption: Logical relationships in structural elucidation.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions[11]Atomic connectivity, electronic environment of nuclei, relative stereochemistry in solution[4]Molecular weight, elemental formula (with HRMS), fragmentation patterns[8]
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms to milligrams (for crystallization)Milligrams[5]Nanograms to micrograms
Strengths Unambiguous and definitive structure determination, absolute stereochemistry[1]Provides information on solution-state structure and dynamics, non-destructiveHigh sensitivity, provides exact molecular formula (HRMS)[12]
Limitations Requires high-quality single crystals, which can be difficult to obtain; structure is static in the solid stateProvides relative stereochemistry, interpretation can be complex for large molecules, lower resolution than X-rayDoes not provide direct 3D structural information, isomers can be difficult to distinguish
Causality of Choice When absolute proof of structure and stereochemistry is required. Essential for validating novel compounds and in drug design.To understand the structure and behavior of the molecule in solution, which is often more biologically relevant.For rapid confirmation of molecular weight and elemental composition, and to aid in the identification of known compounds through library searching.

Conclusion: An Integrated Approach to Structural Validation

For the definitive validation of the structure of a new chemical entity such as 1-(4-fluorophenoxy)-4-nitrobenzene, an integrated approach is paramount. While NMR and mass spectrometry provide the foundational data to propose a structure and confirm its composition, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous and high-resolution three-dimensional model of the molecule. This multi-faceted analytical strategy ensures the highest level of scientific rigor and confidence in the structural assignment, a critical requirement for publication, patenting, and further development in fields such as medicinal chemistry and materials science.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(2), 99-104. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available at: [Link]

  • University of California, Davis. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, 4(168), 2. Available at: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Preplabs. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Ofomaja, A. E., & Naidoo, E. B. (2011). Comparison of Analytical Techniques in the Characterization of Complex Compounds. FUDMA Journal of Sciences, 5(1), 1-15. Available at: [Link]

  • LCGC International. (2011). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 24(s4), 22-25. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Available at: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Available at: [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. In NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Available at: [Link]

  • MDPI. (2015). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2015(2), M856. Available at: [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

  • NIST. (n.d.). Benzene, nitro-. In NIST Chemistry WebBook. Available at: [Link]

  • Revue Roumaine de Chimie. (2002). DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie, 47(5), 379-383. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available at: [Link]

  • IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology, 3(10), 691-705. Available at: [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

Sources

Comparative

Biological activity of 1-(4-fluorophenoxy)-4-nitrobenzene derivatives versus other nitroaromatics

Executive Summary: The Fluorinated Diphenyl Ether Scaffold In the landscape of medicinal and agricultural chemistry, 1-(4-fluorophenoxy)-4-nitrobenzene represents a "privileged scaffold"—a core structure capable of diver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Diphenyl Ether Scaffold

In the landscape of medicinal and agricultural chemistry, 1-(4-fluorophenoxy)-4-nitrobenzene represents a "privileged scaffold"—a core structure capable of diverse biological interactions depending on its substitution pattern. Unlike simple nitroaromatics (e.g., nitrobenzene) which are primarily industrial intermediates with high toxicity, the 4-nitrodiphenyl ether (NDE) class serves as a template for potent Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and emerging antitubercular agents .

This guide objectively compares the biological activity of 1-(4-fluorophenoxy)-4-nitrobenzene derivatives against classic nitroaromatics. The inclusion of the fluorine atom at the para-position of the phenoxy ring is a critical design element: it blocks metabolic hydroxylation, enhances lipophilicity, and alters the electronic distribution of the ether linkage, significantly modifying the efficacy and safety profile compared to non-fluorinated analogs like Nitrofen.

Mechanistic Comparison: Mode of Action

The biological activity of this scaffold is distinct from other nitroaromatics due to its specific molecular geometry and electronic properties.

A. Primary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition

The most well-characterized activity of 4-nitrodiphenyl ethers is the inhibition of PPO (EC 1.3.3.4) , a key enzyme in the heme and chlorophyll biosynthetic pathway.

  • Mechanism: The molecule mimics the transition state of the substrate protoporphyrinogen IX.

  • Consequence: Inhibition leads to the accumulation of Protoporphyrin IX (Proto IX) in the cytoplasm.[1][2] Upon exposure to light, Proto IX generates singlet oxygen (

    
    ), causing rapid lipid peroxidation and membrane disruption.[1]
    
  • Role of Fluorine: The 4-fluoro substituent enhances binding affinity within the hydrophobic pocket of the PPO enzyme compared to the unsubstituted analog.

B. Secondary Mechanism: Bioreductive Activation (Antimicrobial/Anticancer)

Like other nitroaromatics (e.g., metronidazole, PA-824), the nitro group can function as a "warhead."

  • Anaerobic Activation: Under hypoxic conditions (tumors or granulomas), the nitro group is enzymatically reduced (by nitroreductases) to reactive nitroso and hydroxylamine intermediates.

  • DNA Damage: These intermediates form covalent adducts with DNA, leading to cell death.

C. Comparison with Alternatives
Feature1-(4-fluorophenoxy)-4-nitrobenzene Nitrofen (Herbicide)Nitrobenzene (Solvent/Parent)Triclosan (Antimicrobial)
Core Structure Fluorinated Diphenyl EtherChlorinated Diphenyl EtherSimple NitroaromaticChlorinated Diphenyl Ether (Phenol)
Primary Target PPO Enzyme (High Affinity)PPO Enzyme (Moderate Affinity)None (Systemic Toxin)Enoyl-ACP Reductase (FabI)
Metabolic Stability High (F blocks p-hydroxylation)ModerateLow (Rapid oxidation)Moderate
Lipophilicity (LogP) ~4.2 (High membrane permeability)~4.8~1.85~4.76
Toxicity Risk Potential Teratogen (Class effect)Proven TeratogenMethemoglobinemiaEndocrine Disruption

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism: the PPO inhibition pathway (dominant in plants/parasites) and the Bioreductive pathway (dominant in bacteria/hypoxic tumor cells).

Mechanism_Action cluster_0 Pathway A: PPO Inhibition (Aerobic/Light) cluster_1 Pathway B: Bioreduction (Anaerobic/Hypoxic) Compound 1-(4-fluorophenoxy)- 4-nitrobenzene PPO Target: PPO Enzyme (Mitochondria/Chloroplast) Compound->PPO Inhibits NTR Nitroreductase (e.g., Ddn, bacterial NTR) Compound->NTR Substrate for ProtoIX Accumulation of Protoporphyrin IX PPO->ProtoIX Causes ROS Singlet Oxygen (1O2) Generation ProtoIX->ROS Light/O2 Membrane Lipid Peroxidation (Membrane Lysis) ROS->Membrane Destroys Intermediates Reactive Intermediates (Nitroso/Hydroxylamine) NTR->Intermediates Reduces -NO2 DNA DNA Adducts & Strand Breaks Intermediates->DNA Covalent Binding

Caption: Dual mechanism of action. Pathway A depicts herbicidal/antiparasitic PPO inhibition. Pathway B depicts hypoxic/anaerobic cytotoxicity common to nitroaromatics.

Experimental Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via S_NAr Reaction

Objective: Synthesize the target compound from 4-fluorophenol and 1-chloro-4-nitrobenzene.

  • Reagents: 4-Fluorophenol (1.0 eq), 1-Chloro-4-nitrobenzene (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (solvent).
    
  • Procedure:

    • Dissolve 4-fluorophenol in DMF under nitrogen atmosphere.

    • Add

      
       and stir at room temperature for 30 min to generate the phenoxide anion.
      
    • Add 1-chloro-4-nitrobenzene.

    • Heat the mixture to 100°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into ice water. The product will precipitate. Filter, wash with water, and recrystallize from ethanol.

  • Validation:

    • NMR: Look for the disappearance of the phenolic -OH signal and the characteristic splitting pattern of the para-substituted rings.

    • Yield: Expected >85%.

Protocol B: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: Quantify the


 of the derivative against recombinant PPO.
  • Enzyme Source: Recombinant human or plant (e.g., Amaranthus) PPO expressed in E. coli.

  • Substrate: Protoporphyrinogen IX (prepared fresh by reducing Protoporphyrin IX with sodium amalgam).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.01% Tween 80.

  • Workflow:

    • Incubate enzyme + Inhibitor (0.1 nM – 10 µM) for 10 min at 30°C.

    • Initiate reaction by adding Substrate (Protoporphyrinogen IX).

    • Detection: Monitor fluorescence of the product (Protoporphyrin IX) continuously at

      
       nm, 
      
      
      
      nm.
  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Reference Standard: Acifluorfen (Typical

      
      : 10–50 nM).
      
    • Expected Result: 1-(4-fluorophenoxy)-4-nitrobenzene should show

      
       in the low micromolar or high nanomolar range.
      

Safety & Toxicology Profile

Working with nitroaromatics requires strict adherence to safety protocols due to specific toxicological risks.

Toxicity EndpointDescriptionMitigation Strategy
Methemoglobinemia The nitro group can be metabolized to aniline derivatives that oxidize hemoglobin (

), reducing oxygen transport.
Avoid skin contact; monitor blood oxygen if exposure is suspected.
Teratogenicity Structurally similar Nitrofen is a known teratogen (causes diaphragmatic hernia in fetuses).Strictly contraindicated for pregnant personnel. Use closed systems.
Skin Sensitization Nitroaromatics are potent sensitizers.Double-gloving (Nitrile) and face shield required.

Critical Note: The fluorine substitution at the 4-position prevents the formation of 4-aminophenol (a common nephrotoxic metabolite of non-fluorinated analogs), potentially altering the toxicity profile, but the risk of methemoglobinemia remains.

References

  • Hao, G. F., et al. (2011). "Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery."[3] Chimia, 65(12), 961-969. Link

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology. Link

  • Manjunatha, H., et al. (2016). "Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents." Drug Design, Development and Therapy, 10, 2299. Link

  • Piotrowski, J. K. (1967). "Further investigations on the metabolism of nitrobenzene in man and the rat." Xenobiotica.
  • ATSDR. (2023). "Toxicological Profile for Nitrobenzene." Agency for Toxic Substances and Disease Registry.[4] Link

Sources

Validation

Spectroscopic comparison of 1-(4-fluorophenoxy)-4-nitrobenzene and its precursors

Executive Summary This technical guide provides a comparative spectroscopic analysis of 1-(4-fluorophenoxy)-4-nitrobenzene (Target) against its synthetic precursors, 4-fluorophenol (Nucleophile) and 1-chloro-4-nitrobenze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of 1-(4-fluorophenoxy)-4-nitrobenzene (Target) against its synthetic precursors, 4-fluorophenol (Nucleophile) and 1-chloro-4-nitrobenzene (Electrophile).

Targeting researchers in medicinal chemistry and polymer science (specifically polyimide synthesis), this document focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway. It details the specific spectral shifts—IR, 1H NMR, and UV-Vis—that serve as definitive "Go/No-Go" checkpoints for reaction monitoring and purity assessment.

Mechanistic Context & Synthesis

The synthesis relies on an SNAr mechanism where the phenoxide anion of 4-fluorophenol displaces the chloride ion on the nitrobenzene ring. The nitro group is critical; its strong electron-withdrawing nature lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement.

Figure 1: SNAr Reaction Pathway

SNAr_Mechanism Reactants Precursors (4-Fluorophenol + 1-Chloro-4-nitrobenzene) Deprotonation Activation (Base: K2CO3) Phenoxide Formation Reactants->Deprotonation -H+ Transition Meisenheimer Complex (Transition State) Deprotonation->Transition Attack Product Target Product 1-(4-fluorophenoxy)- 4-nitrobenzene Transition->Product -Cl- (Restoration of Aromaticity)

Caption: The reaction proceeds via base-mediated deprotonation followed by nucleophilic attack on the electron-deficient aromatic ring.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

FT-IR is the most immediate method for monitoring reaction progress. The disappearance of the hydroxyl stretch is the primary indicator of conversion.

Functional GroupPrecursor: 4-FluorophenolPrecursor: 1-Chloro-4-nitrobenzeneTarget: 1-(4-fluorophenoxy)-4-nitrobenzeneDiagnostic Action
-OH Stretch 3200–3500 cm⁻¹ (Broad, Strong)AbsentAbsent Primary Indicator: Complete disappearance confirms ether formation.
NO₂ (Asym/Sym) Absent1520 / 1345 cm⁻¹1520 / 1345 cm⁻¹ Retention: Confirms nitro group integrity.
C-O-C (Ether) AbsentAbsent1230–1260 cm⁻¹ Appearance: Strong band confirms linkage.
C-F Stretch ~1200 cm⁻¹Absent~1200–1215 cm⁻¹ Retention: Confirms presence of fluorinated ring.
1H NMR Spectroscopy

NMR provides structural proof.[1] The target molecule exhibits two distinct aromatic systems coupled through an oxygen atom.[2]

  • Solvent: CDCl₃ or DMSO-d₆

  • Frequency: 400 MHz (Recommended)

Proton EnvironmentPrecursor Shift (δ ppm)Target Shift (δ ppm)Multiplicity & Coupling (J)Mechanistic Insight
Phenolic -OH 5.0–9.5 (Broad, solvent dependent)Absent N/ALoss of exchangeable proton confirms O-alkylation.
Ortho to NO₂ (Ring A)8.20 (d)8.20–8.25 Doublet (~9 Hz)Highly deshielded by electron-withdrawing NO₂. Position remains largely unchanged.
Ortho to Ether (Ring A)7.50 (d)7.00–7.10 Doublet (~9 Hz)Upfield Shift: The ether oxygen donates electron density (resonance), shielding these protons compared to the Cl-precursor.
Ortho to F (Ring B)6.90–7.10 (m)7.10–7.20 MultipletComplex splitting due to 19F-1H coupling.

Key Interpretation: The spectrum of the product will show two distinct "halves." The nitro-substituted ring shows a classic AA'BB' para-substitution pattern (two doublets). The fluoro-substituted ring shows a complex multiplet due to fluorine coupling, but critically, the integral ratio between the nitro-ring protons and fluoro-ring protons must be 1:1 (4H : 4H).

UV-Vis Spectroscopy
  • Precursor (4-Fluorophenol): λmax ~280 nm (in neutral EtOH). Shifts bathochromically in base (phenoxide).

  • Target: λmax ~300–310 nm.

  • Observation: The formation of the diphenyl ether creates an extended conjugated system, but the ether oxygen acts as an "insulator" compared to a direct biphenyl bond. A distinct charge-transfer band (donor ring to acceptor ring) is often observed in the near-UV.

Experimental Protocol

Safety Note: Nitro-compounds are potentially explosive and toxic. Work in a fume hood.

Synthesis Workflow

Reagents: 4-Fluorophenol (1.0 eq), 1-Chloro-4-nitrobenzene (1.0 eq), K₂CO₃ (1.2 eq), DMF (Dimethylformamide).

  • Activation: Dissolve 4-fluorophenol in DMF. Add anhydrous K₂CO₃. Stir at RT for 30 mins to generate the phenoxide. Color change to yellow/orange is typical.

  • Coupling: Add 1-chloro-4-nitrobenzene. Heat to 80–100°C.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1) or IR (aliquot) every 2 hours until the -OH peak disappears.

  • Workup: Pour into ice water. The product usually precipitates as a solid.

  • Purification: Filter the solid. Wash with 10% NaOH (removes unreacted phenol) and then water. Recrystallize from Ethanol.

Figure 2: Experimental & Validation Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Reagent Prep (DMF, K2CO3) Step2 Reflux (80-100°C) 4-6 Hours Step1->Step2 Step3 Quench (Ice Water) Step2->Step3 Check1 FT-IR Check (Look for loss of 3400 cm-1) Step3->Check1 Filtration Check2 1H NMR (Confirm 8.2ppm doublet) Check1->Check2 If Pass

Caption: Step-by-step workflow from synthesis to spectroscopic validation.

Troubleshooting & Purity Analysis

ObservationLikely CauseRemediation
IR: Small peak at 3400 cm⁻¹ Unreacted 4-fluorophenol or wet solvent.Wash solid product with 2M NaOH (phenol is soluble in base; product is not). Dry thoroughly.
NMR: Extra doublet at 7.5 ppm Unreacted 1-chloro-4-nitrobenzene.Recrystallize from Ethanol. The starting material is more soluble in cold ethanol than the product.
Melting Point Depression Mixed product/precursor.Product mp should be sharp (approx range 85–90°C, verify with specific derivative literature).

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-nitro- Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-nitro-4-phenoxy- (4-Nitrodiphenyl ether) Data. NIST Chemistry WebBook.[3] Available at: [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (General reference for substituent effects on aromatic rings). Available at: [Link]

  • PubChem. 1-Fluoro-4-nitrobenzene Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

In silico prediction of the properties of 1-(4-fluorophenoxy)-4-nitrobenzene

In Silico Prediction Guide: 1-(4-fluorophenoxy)-4-nitrobenzene[1] Executive Summary & Compound Profile Target Molecule: 1-(4-fluorophenoxy)-4-nitrobenzene CAS Registry Number: 2561-25-3 Molecular Formula: C₁₂H₈FNO₃ Class...

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Prediction Guide: 1-(4-fluorophenoxy)-4-nitrobenzene[1]

Executive Summary & Compound Profile

Target Molecule: 1-(4-fluorophenoxy)-4-nitrobenzene CAS Registry Number: 2561-25-3 Molecular Formula: C₁₂H₈FNO₃ Class: Fluorinated Diphenyl Ether[1][2]

This guide provides a rigorous framework for the in silico characterization of 1-(4-fluorophenoxy)-4-nitrobenzene. As a structural hybrid containing a strongly electron-withdrawing nitro group and a metabolically stable fluorine substituent, this compound serves as a critical scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Fluorodifen derivatives) and high-performance polyetherimide polymers.

The following sections objectively compare computational methodologies (DFT functionals) and structural properties against non-fluorinated analogs to aid researchers in optimizing predictive accuracy.

Methodological Comparison: Selecting the Right Level of Theory

For diphenyl ether systems, standard DFT functionals often fail to capture the correct conformational geometry due to weak dispersion forces between the two aromatic rings. The following table compares the recommended in silico approaches.

Table 1: Comparative Assessment of DFT Functionals for Diphenyl Ethers
FeatureB3LYP (Standard)ωB97X-D (Recommended)M06-2X (Alternative)
Description Hybrid functional (20% HF exchange).[1]Range-separated hybrid with dispersion correction.[1]Global hybrid with high non-covalent interaction accuracy.[1]
Geometry Accuracy Moderate. Often predicts overly planar structures; fails to account for

-

stacking.[1]
High. Correctly models the "twist" angle (

60-90°) via dispersion corrections.
High. Excellent for main-group thermochemistry and kinetics.[1]
Electronic Spectra Good. Reliable for HOMO-LUMO gaps but underestimates charge transfer energies.[1]Excellent. Range separation corrects long-range charge transfer errors (Nitro group effect).[1]Very Good. Accurate for excitation energies.[1]
Computational Cost Low (Standard Benchmark).[1]Moderate.Moderate to High (Grid sensitivity).[1]
Verdict Use for preliminary screening only.Primary Choice for geometry optimization and frequency analysis.[1]Use for single-point energy refinement.[1]

Expert Insight: The ether linkage (-O-) allows significant conformational flexibility.[1] Uncorrected functionals (B3LYP) may artificially stabilize planar conformers.[1] For 1-(4-fluorophenoxy)-4-nitrobenzene, ωB97X-D/6-311++G(d,p) is the gold standard to accurately predict the dihedral twist and the electronic influence of the nitro group.[1]

Physicochemical Property Predictions (Comparative Analysis)

This section contrasts the predicted properties of the target molecule against its non-fluorinated analog, 1-phenoxy-4-nitrobenzene , to isolate the "Fluorine Effect."

Table 2: The "Fluorine Effect" on Physicochemical Parameters
Property1-phenoxy-4-nitrobenzene (Analog)1-(4-fluorophenoxy)-4-nitrobenzene Implication
LogP (Lipophilicity) ~3.0 - 3.23.4 - 3.6 Fluorine increases lipophilicity, enhancing membrane permeability and bioavailability.[1]
Metabolic Stability Low (Susceptible to p-hydroxylation).[1]High Fluorine at the para position blocks Cytochrome P450 oxidation, extending half-life (

).
Dipole Moment ~4.5 Debye~3.8 - 4.1 Debye The C-F dipole opposes the C-NO₂ dipole (vector cancellation), potentially altering solubility profiles.
HOMO-LUMO Gap ~4.1 eV~4.0 eV Fluorine is a weak

-donor but strong

-acceptor; minimal impact on the gap compared to the nitro group.[1]
ADMET & Toxicity Profiling (SwissADME & ProTox-II Protocols)

The presence of the nitro group triggers specific toxicity alerts that must be evaluated in silico before synthesis.

Self-Validating ADMET Protocol[1]
  • Input: Generate SMILES code: O=c1ccc(Oc2ccc(F)cc2)cc1[1][2]

  • Tool Selection:

    • SwissADME: For bioavailability radar and BOILED-Egg model.[1][3]

    • ProTox-II: For endpoint toxicity (Ames test).[1]

  • Critical Checkpoints:

    • PAINS Alert: Check for Pan-Assay Interference Compounds. Nitroaromatics can sometimes flag as redox-active.[1]

    • Brenk Alert: Nitro groups often trigger "Mutagenicity" warnings in fragment-based screens.[1]

Predicted Toxicity Profile
  • Ames Toxicity: Positive (Probability > 0.70).[1] Nitroaromatics are classic DNA intercalators/alkylators after metabolic reduction.[1]

  • Hepatotoxicity: Predicted Inactive .[1]

  • Bioavailability Score: 0.55 (Lipinski Rule of 5 Compliant).

Step-by-Step Computational Workflow

This protocol ensures reproducibility and scientific rigor.

Phase 1: Geometry Optimization (DFT)
  • Software: Gaussian 16 / ORCA 5.0.

  • Input Preparation: Build initial 3D structure. Set dihedral angle C-O-C-C to 90° to avoid saddle points.[1]

  • Route Section (Gaussian Example):

    opt freq wB97XD/6-311++G(d,p) scrf=(solvent=water)

    • Reasoning:wB97XD handles dispersion; ++ (diffuse functions) are mandatory for the anionic character of the nitro group oxygens; solvent=water mimics biological environment.

  • Validation: Ensure no imaginary frequencies in the output.

Phase 2: Molecular Docking (Target: PPO Enzyme)
  • Target: Protoporphyrinogen Oxidase (PDB ID: 3NKS or similar).[1]

  • Ligand Prep: Convert optimized DFT structure to PDBQT format. Assign Gasteiger charges.[1]

  • Grid Box: Center on the co-crystallized inhibitor (e.g., acifluorfen). Dimensions:

    
     Å.[1]
    
  • Execution: Run AutoDock Vina with exhaustiveness = 32.

Visualizations
Diagram 1: In Silico Characterization Pipeline

This workflow illustrates the logical flow from structure generation to property prediction.

G cluster_DFT Phase 1: Quantum Mechanics (DFT) cluster_ADMET Phase 2: ADMET & Docking Start Input: SMILES Code (C12H8FNO3) GeomOpt Geometry Optimization (wB97X-D / 6-311++G**) Start->GeomOpt FreqCalc Frequency Analysis (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq (Fail) ElecProp Electronic Properties (HOMO/LUMO, Dipole) FreqCalc->ElecProp Validated Swiss SwissADME Screening (LogP, Solubility) ElecProp->Swiss Tox Toxicity Prediction (Ames Test - Nitro Alert) Swiss->Tox Docking Molecular Docking (Target: PPO Enzyme) Tox->Docking Output Final Profile: Bioactive & Toxicological Data Docking->Output

Caption: Integrated computational workflow for characterizing 1-(4-fluorophenoxy)-4-nitrobenzene, moving from quantum mechanical optimization to biological interaction simulation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing the electronic effects governing the molecule's reactivity.

SAR Center Diphenyl Ether Scaffold Nitro 4-Nitro Group (-NO2) Nitro->Center Lowers LUMO Effect1 Strong Electron Withdrawal (-M, -I) Nitro->Effect1 Fluoro 4'-Fluoro Group (-F) Fluoro->Center Modulates Dipole Effect2 Metabolic Blockade (Prevents Oxidation) Fluoro->Effect2 Effect3 Lipophilicity Boost (+LogP) Fluoro->Effect3

Caption: SAR analysis highlighting the divergent roles of the nitro (electronic activation) and fluoro (metabolic stability) substituents.[1]

References
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3] Scientific Reports, 7, 42717. [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257-W263. [Link]

  • Hao, G. F., Tan, Y., Xu, W. F., Hu, G. X., Yang, G. F. (2011). Diphenyl Ether Derivatives as Protoporphyrinogen Oxidase Inhibitors: A Review of Structure-Activity Relationships. Current Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-fluorophenoxy)-4-nitrobenzene

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disp...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-fluorophenoxy)-4-nitrobenzene, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this compound responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Compound: Hazard Profile of 1-(4-fluorophenoxy)-4-nitrobenzene

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(4-fluorophenoxy)-4-nitrobenzene (CAS No. 2561-25-3) is a halogenated nitroaromatic compound.[1][2] This chemical class is often associated with toxicological and environmental risks.

Key Hazards:

  • Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Halogenated nitroaromatic compounds are generally considered toxic and can be irritants.[1] Inhalation of similar compounds can be toxic.[3][4]

  • Environmental Hazard: Many halogenated organic compounds are harmful to aquatic life with long-lasting effects. Discharge into the environment must be strictly avoided.[4]

  • Combustibility: While not highly flammable, it is a combustible solid.

The presence of both a nitro group and a halogen (fluorine) on the aromatic rings dictates the specific handling and disposal precautions. The nitro group is an electron-withdrawing group that can increase the reactivity and toxicity of the molecule. The carbon-fluorine bond is strong, making the compound persistent in the environment.

Essential Pre-Disposal Safety Measures: Personal Protective Equipment (PPE) and Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) for exposure should be your guiding philosophy. The following PPE and engineering controls are mandatory when handling 1-(4-fluorophenoxy)-4-nitrobenzene for disposal.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used. All handling of the solid compound should ideally be performed within a chemical fume hood.[1]

Engineering Controls:

  • Chemical Fume Hood: All transfers and preparations of the waste for disposal should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any fine powders or vapors.

  • Designated Waste Accumulation Area: Your laboratory should have a designated, well-ventilated, and clearly marked satellite accumulation area for hazardous waste.[5]

Step-by-Step Disposal Protocol for 1-(4-fluorophenoxy)-4-nitrobenzene

This protocol is designed to ensure the safe and compliant disposal of 1-(4-fluorophenoxy)-4-nitrobenzene.

Step 1: Waste Identification and Segregation

  • Rationale: Proper segregation is the cornerstone of safe and cost-effective hazardous waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization can result in regulatory fines and increased disposal costs. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and should not be mixed with non-halogenated waste.[5][6][7]

  • Procedure:

    • Designate a specific, compatible, and properly labeled waste container for "Halogenated Organic Solids."

    • The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.

    • Never mix 1-(4-fluorophenoxy)-4-nitrobenzene with other waste streams such as non-halogenated solvents, aqueous waste, or oxidizers.

Step 2: Packaging and Labeling

  • Rationale: Clear and accurate labeling is a regulatory requirement and a critical safety communication tool. It informs waste handlers of the container's contents and associated hazards, ensuring it is managed appropriately throughout the disposal process.

  • Procedure:

    • For pure, unused 1-(4-fluorophenoxy)-4-nitrobenzene, the original manufacturer's container with its label intact is ideal.

    • For contaminated materials (e.g., weighing paper, gloves), place them in a designated, sealed container.

    • Affix a "Hazardous Waste" label to the container. This label must include:

      • The full chemical name: "1-(4-fluorophenoxy)-4-nitrobenzene" (no abbreviations or formulas).

      • The words "Hazardous Waste."

      • An accurate description of the hazards (e.g., "Toxic," "Combustible Solid").

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

Step 3: Storage Pending Disposal

  • Rationale: Safe storage prevents accidental spills, exposure, and reactions. Storing waste in a designated and controlled area minimizes risks to laboratory personnel.

  • Procedure:

    • Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.[5]

    • Ensure the container is kept closed at all times, except when adding waste.[5][6]

    • Store in a cool, dry, and well-ventilated location away from heat sources and incompatible materials like strong acids and bases.[3][6]

Step 4: Arranging for Disposal

  • Rationale: The disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals. Your institution's Environmental Health and Safety (EHS) department is your primary resource and partner in ensuring compliance.

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

    • Provide them with all necessary information about the waste, as detailed on your hazardous waste label.

    • Follow all institutional procedures for waste pickup and documentation.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[1]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • In Case of Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • In Case of a Spill:

    • Evacuate the immediate area and alert your colleagues.

    • If the spill is small and you are trained to handle it, wear your full PPE.

    • Carefully sweep up the solid material and place it in a labeled hazardous waste container for disposal. Avoid generating dust.

    • Clean the spill area with an appropriate decontaminating solution.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₁₂H₈FNO₃[2]
Molecular Weight 233.20 g/mol [2]
CAS Number 2561-25-3
Appearance Solid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed)
Storage Class 11 (Combustible Solids)

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 1-(4-fluorophenoxy)-4-nitrobenzene cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_emergency Emergency Protocol Start Start: Generation of Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Solid Waste FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Package Package in a Compatible, Sealed Container Segregate->Package Label Label with 'Hazardous Waste' & Full Chemical Name Package->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS End End: Compliant Disposal ContactEHS->End SmallSpill Small Spill: Cleanup per Protocol Spill->SmallSpill Small? LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large? SmallSpill->Segregate LargeSpill->ContactEHS

Caption: Decision workflow for the safe disposal of 1-(4-fluorophenoxy)-4-nitrobenzene.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • 1-(4-fluorophenoxy)-4-nitrobenzene. (n.d.). Stenutz. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: 1-Fluoro-4-nitrobenzene. (2025, September 5). Thermo Fisher Scientific. Retrieved February 14, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved February 14, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 14, 2026, from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved February 14, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.